molecular formula C16H13F3N2O4 B2833084 6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795086-74-6

6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2833084
CAS RN: 1795086-74-6
M. Wt: 354.285
InChI Key: VJFJTSUZNJUKNJ-UHFFFAOYSA-N
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Description

The compound “6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a nicotinoyl group, an azetidinyl group, and a pyranone group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The azetidinyl group (a four-membered nitrogen-containing ring) could provide interesting conformational properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles. The amide bond in the nicotinoyl group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Characterization

  • Azetidinones and pyranones derivatives are synthesized through various chemical reactions, including Betti’s condensation reaction and microwave irradiative cyclocondensation, highlighting their structural diversity and potential for chemical modifications (Chopde, Meshram, & Pagadala, 2012); (Deohate & Palaspagar, 2020).

Biological Activities

  • Antibacterial Activity : Certain azetidinone analogues have shown promising antibacterial activities against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

  • Antimycobacterial Agents : Novel synthesis approaches for benzonitrile/nicotinonitrile based s-triazines have been explored for their potent antimycobacterial activities, offering a new avenue for tuberculosis treatment research (Patel, Chikhalia, & Kumari, 2014).

  • Antiprotozoal Activity : Aza-analogues of furamidine and related compounds have been synthesized and tested for their activities against Trypanosoma and Plasmodium falciparum, indicating their potential use in treating protozoal infections (Ismail et al., 2003).

  • Cholinesterase Inhibitory Activities : Pyrazinamide condensed azetidinones have been evaluated for their inhibitory effects on acetyl and butyl cholinesterase enzymes, showing potential for the development of treatments for neurodegenerative diseases like Alzheimer's (Elumalai et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promising activity .

properties

IUPAC Name

6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4/c1-9-4-11(5-14(22)24-9)25-12-7-21(8-12)15(23)10-2-3-13(20-6-10)16(17,18)19/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFJTSUZNJUKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

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